molecular formula C17H20N6O4S2 B2402798 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 898436-55-0

2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No.: B2402798
CAS No.: 898436-55-0
M. Wt: 436.51
InChI Key: ORAMETKWTDKNRA-UHFFFAOYSA-N
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Description

2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C17H20N6O4S2 and its molecular weight is 436.51. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis and Cascade Reactions

Thiourea-acetamides are key precursors in the synthesis of various heterocyclic compounds through one-pot cascade reactions. These syntheses are notable for their atom economy and include the production of 2-iminothiazoles, thioparabanic acids, and imidazo[1,2-c]pyrimidines, which are significant for their potential pharmaceutical applications (Schmeyers & Kaupp, 2002).

Anticancer and Antimicrobial Activities

Compounds bearing the thiadiazole moiety have been explored for their potential in treating cancers and infections. For example, new derivatives of 1,2,3-Triazole with heterocyclic compounds have shown promising anti-malignant activities against HepG2 and MOLT-3 cancer cell lines (Hassan, 2020). Similarly, novel 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antitumor properties, highlighting the importance of the nitrothiazole moiety in enhancing antitumor activity (Altıntop et al., 2017).

Antileishmanial and Antimalarial Activity

Some (1,3,4-thiadiazol-2-ylthio)acetamides derived from 5-nitrofuran have demonstrated significant antileishmanial activity against Leishmania major, with better performance than the standard drug Glucantime. This suggests their potential as effective antileishmanial agents (Vosooghi et al., 2015). Additionally, related compounds have shown antimalarial activity, providing a basis for further investigation into their use as antimalarial drugs (Werbel et al., 1986).

Antiviral and HIV-1 Inhibition

Novel 1,2,3-thiadiazole thioacetanilide derivatives have demonstrated significant anti-HIV activities, with some derivatives inhibiting HIV-1 replication at nanomolar concentrations. This highlights their potential as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (Zhan et al., 2008).

Properties

IUPAC Name

2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O4S2/c24-14(18-12-6-8-13(9-7-12)23(26)27)10-28-17-22-21-16(29-17)20-15(25)19-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,18,24)(H2,19,20,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAMETKWTDKNRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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